1-(6-氯嘧啶-4-基)哌啶-4-甲酰胺

描述

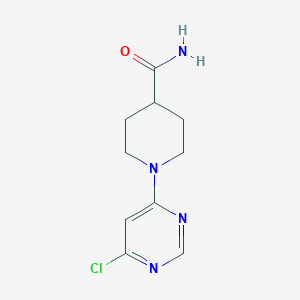

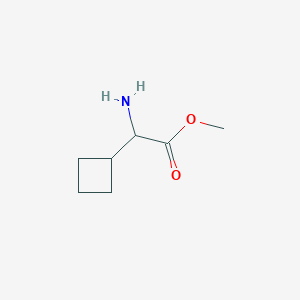

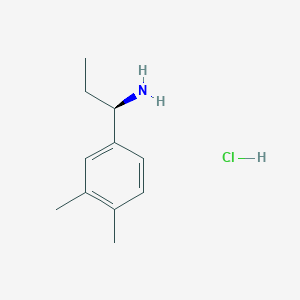

1-(6-Chloropyrimidin-4-yl)piperidine-4-carboxamide, also known as CPPC, is a chemical compound that has gained a great deal of attention in scientific research. Its molecular formula is C10H13ClN4O and it has a molecular weight of 240.69 g/mol .

Synthesis Analysis

Piperidine derivatives are synthesized through intra- and intermolecular reactions leading to the formation of various piperidine derivatives . A series of novel substituted-N- (6- (4- (pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity .

Molecular Structure Analysis

The molecular structure of 1-(6-Chloropyrimidin-4-yl)piperidine-4-carboxamide is based on its molecular formula, C10H13ClN4O . More detailed information about its structure can be found in scientific databases .

Chemical Reactions Analysis

Piperidine derivatives are utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . A series of novel substituted-N- (6- (4- (pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity .

Physical And Chemical Properties Analysis

The physical and chemical properties of 1-(6-Chloropyrimidin-4-yl)piperidine-4-carboxamide include its molecular formula (C10H13ClN4O) and molecular weight (240.69 g/mol) . More detailed information about its physical and chemical properties can be found in scientific databases .

科学研究应用

抗血管生成和 DNA 切割活性

发现 1-(6-氯嘧啶-4-基)哌啶-4-甲酰胺衍生物表现出显着的抗血管生成和 DNA 切割活性。这些特性在癌症研究中至关重要,因为抑制血管生成(新血管的形成)可能会阻碍肿瘤生长。类似地,DNA 切割活性对于理解细胞机制和开发靶向疗法非常重要 (Kambappa 等人,2017 年)。

抗菌活性

该化合物在抗菌研究中显示出前景。例如,已经合成了 1-(6-氯嘧啶-4-基)哌啶-4-甲酰胺的衍生物,并对各种病原体显示出显着的抗菌活性。这突出了其在开发新的抗菌剂中的潜在应用 (Merugu、Ramesh 和 Sreenivasulu,2010 年)。

抗癌特性

多项研究表明,1-(6-氯嘧啶-4-基)哌啶-4-甲酰胺的衍生物具有抗癌特性。这些化合物已被测试其抑制癌细胞生长的功效,使其成为肿瘤学研究中感兴趣的话题 (Abu-Hashem 等人,2020 年)。

合成和结构分析

有大量的研究集中在 1-(6-氯嘧啶-4-基)哌啶-4-甲酰胺及其衍生物的合成和结构分析上。了解这些化合物的结构特性对于开发具有更好疗效和更少副作用的新药至关重要 (Georges 等人,1989 年)。

潜在抗精神病药

研究还探索了使用该化合物的杂环类似物作为潜在抗精神病药。这些研究的重点是大脑中各种受体的结合,这是开发精神疾病新疗法的一个关键方面 (Norman 等人,1996 年)。

作用机制

Target of Action

The primary target of 1-(6-Chloropyrimidin-4-yl)piperidine-4-carboxamide is Protein Kinase B (PKB or Akt) . PKB is a key component of intracellular signaling pathways that regulate growth and survival . It plays a crucial role in promoting cell proliferation and survival, making it an attractive target for cancer therapy .

Mode of Action

1-(6-Chloropyrimidin-4-yl)piperidine-4-carboxamide interacts with PKB in an ATP-competitive manner . It inhibits PKB by competing with ATP for the binding site on the kinase . This compound has been found to have nanomolar potency and up to 150-fold selectivity for inhibition of PKB over the closely related kinase PKA .

Biochemical Pathways

The compound affects the phosphatidylinositol-3 kinase (PI3K)-PKB signaling pathway . The binding of extracellular growth factors to tyrosine receptor kinases at the cell surface leads to activation of PI3K, which in turn produces phosphatidylinositol-3,4,5 triphosphate (PI(3,4,5)P3) anchored to the inner side of the plasma membrane . Activated PKB signals through phosphorylation of several enzyme or transcription factor substrates, including GSK3β, FKHRL1, BAD, and mTOR, to promote proliferation, protein translation, progression through the cell cycle, and antiapoptotic survival .

Pharmacokinetics

Modifications to the linker group between the piperidine and the lipophilic substituent have led to the identification of analogs, such as 4-amino-1-(7h-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides, that are potent and orally bioavailable inhibitors of pkb .

Result of Action

The inhibition of PKB by 1-(6-Chloropyrimidin-4-yl)piperidine-4-carboxamide results in modulation of biomarkers of signaling through PKB in vivo . This leads to a strong inhibition of the growth of human tumor xenografts in nude mice at well-tolerated doses .

安全和危害

未来方向

The future directions of research on 1-(6-Chloropyrimidin-4-yl)piperidine-4-carboxamide could involve further exploration of its synthesis, chemical reactions, and potential applications in various fields . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

生化分析

Biochemical Properties

The 1-(6-Chloropyrimidin-4-yl)piperidine-4-carboxamide has been found to interact with DNA gyrase in Mycobacterium abscessus . DNA gyrase is an enzyme that introduces negative supercoils (or relaxes positive supercoils) into DNA. The interaction between the compound and DNA gyrase suggests that it may have a role in influencing DNA replication and transcription processes .

Cellular Effects

In cellular assays, compounds containing the piperidine-4-carboxamide moiety, such as 1-(6-Chloropyrimidin-4-yl)piperidine-4-carboxamide, have shown activity against strains representing all three subspecies of the M. abscessus complex . They have demonstrated bactericidal and antibiofilm activity, indicating potential effects on cellular processes related to bacterial growth and biofilm formation .

Molecular Mechanism

The molecular mechanism of action of 1-(6-Chloropyrimidin-4-yl)piperidine-4-carboxamide involves inhibition of the DNA gyrase enzyme . Biochemical studies with recombinant M. abscessus DNA gyrase showed that the compound inhibits the wild-type enzyme but not the resistant mutant . This suggests that the compound may bind to a specific site on the enzyme, altering its function and leading to changes in DNA supercoiling.

Metabolic Pathways

The metabolic pathways involving 1-(6-Chloropyrimidin-4-yl)piperidine-4-carboxamide are not well-defined. It is known that compounds containing the piperidine-4-carboxamide moiety undergo metabolism in vivo, leading to rapid clearance

属性

IUPAC Name |

1-(6-chloropyrimidin-4-yl)piperidine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClN4O/c11-8-5-9(14-6-13-8)15-3-1-7(2-4-15)10(12)16/h5-7H,1-4H2,(H2,12,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQODZJHDBBIRAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)N)C2=CC(=NC=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[2-(Trifluoromethyl)phenyl]propanoic acid](/img/structure/B1424376.png)

![2-[2-(Difluoromethoxy)-4-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1424377.png)

![3-Methylxanthine-[13C4,15N3]](/img/structure/B1424388.png)

![(4R,12aS)-N-(2,4-difluorobenzyl)-7-methoxy-4-methyl-6,8-dioxo-3,4,6,8,12,12a-hexahydro-2H-[1,3]oxazino[3,2-d]pyrido[1,2-a]pyrazine-9-carboxamide](/img/structure/B1424391.png)